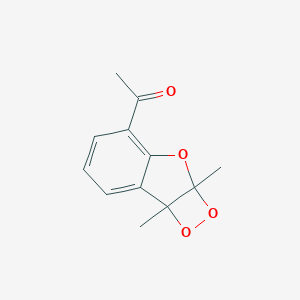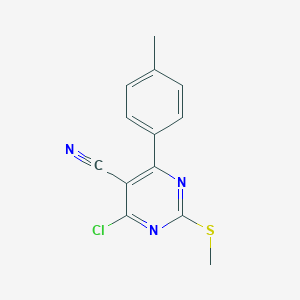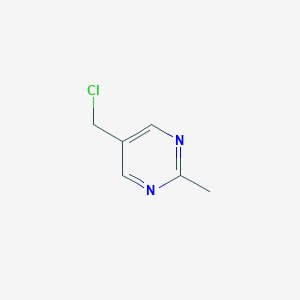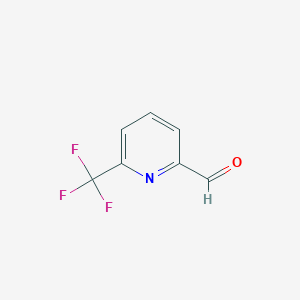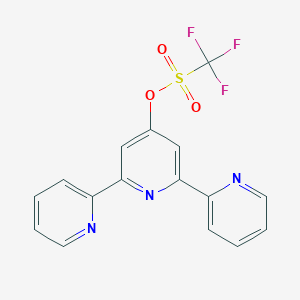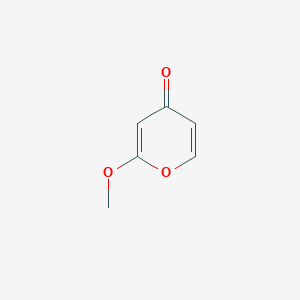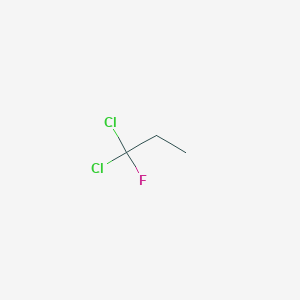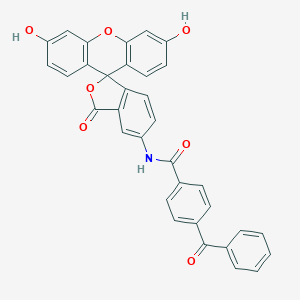
4-Benzoyl(benzoyl)-1-amidofluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl(benzoyl)-1-amidofluorescein, also known as BBF 2, is a fluorescent dye that is widely used in scientific research. The dye is commonly used as a tracer in biological and medical research due to its high sensitivity and specificity. BBF 2 is a derivative of fluorescein and is synthesized by the reaction of fluorescein isothiocyanate with benzoyl chloride.
Wirkmechanismus
4-Benzoyl(benzoyl)-1-amidofluorescein 2 works by binding to biomolecules such as proteins and nucleic acids. The dye is excited by light of a specific wavelength and emits fluorescence at a longer wavelength. This fluorescence can be detected and quantified, allowing researchers to visualize and measure the labeled biomolecules.
Biochemische Und Physiologische Effekte
4-Benzoyl(benzoyl)-1-amidofluorescein 2 is a relatively inert dye and does not have any significant biochemical or physiological effects on cells or tissues. However, the dye can bind to biomolecules and interfere with their function if used in high concentrations. Therefore, it is important to use 4-Benzoyl(benzoyl)-1-amidofluorescein 2 at appropriate concentrations in research experiments.
Vorteile Und Einschränkungen Für Laborexperimente
4-Benzoyl(benzoyl)-1-amidofluorescein 2 has several advantages for lab experiments. The dye is highly sensitive and specific, allowing for accurate labeling and detection of biomolecules. 4-Benzoyl(benzoyl)-1-amidofluorescein 2 is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to using 4-Benzoyl(benzoyl)-1-amidofluorescein 2. The dye can be expensive, and it may not be suitable for labeling certain biomolecules or in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in scientific research. One direction is the development of new derivatives of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 with improved properties such as higher sensitivity or longer fluorescence lifetime. Another direction is the application of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in new areas of research such as drug discovery or diagnostics. Finally, the use of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in combination with other imaging techniques such as electron microscopy or X-ray crystallography could provide new insights into the structure and function of biomolecules.
Synthesemethoden
The synthesis of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 involves the reaction of fluorescein isothiocyanate with benzoyl chloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified by chromatography to obtain the pure 4-Benzoyl(benzoyl)-1-amidofluorescein 2.
Wissenschaftliche Forschungsanwendungen
4-Benzoyl(benzoyl)-1-amidofluorescein 2 is widely used as a tracer in biological and medical research. The dye is used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. 4-Benzoyl(benzoyl)-1-amidofluorescein 2 is also used in fluorescence microscopy, flow cytometry, and other imaging techniques. The dye is highly sensitive and specific, making it a valuable tool in research.
Eigenschaften
CAS-Nummer |
130991-96-7 |
|---|---|
Produktname |
4-Benzoyl(benzoyl)-1-amidofluorescein |
Molekularformel |
C34H21NO7 |
Molekulargewicht |
555.5 g/mol |
IUPAC-Name |
4-benzoyl-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)benzamide |
InChI |
InChI=1S/C34H21NO7/c36-23-11-14-27-29(17-23)41-30-18-24(37)12-15-28(30)34(27)26-13-10-22(16-25(26)33(40)42-34)35-32(39)21-8-6-20(7-9-21)31(38)19-4-2-1-3-5-19/h1-18,36-37H,(H,35,39) |
InChI-Schlüssel |
GAHUUHZFTHBTNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Andere CAS-Nummern |
130991-96-7 |
Synonyme |
4-benzoyl(benzoyl)-1-amidofluorescein BzAF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
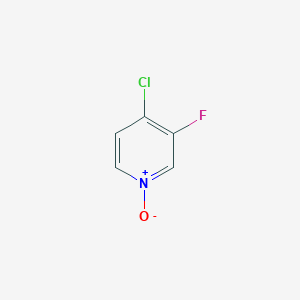
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
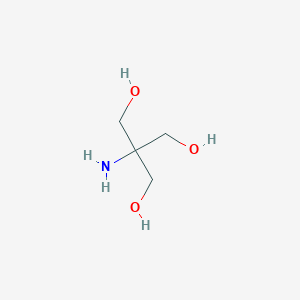
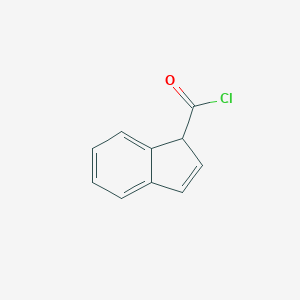
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)

